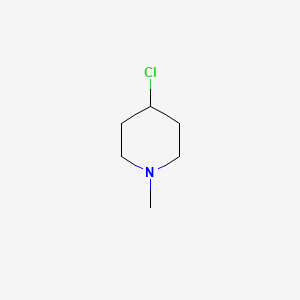

4-Chloro-1-methylpiperidine

概述

描述

4-Chloro-1-methylpiperidine (CAS 5570-77-4) is a halogenated piperidine derivative with the molecular formula C₆H₁₂ClN and a molecular weight of 134.627 g/mol. Its hydrochloride form (CAS 5382-23-0) has a molecular weight of 170.08 g/mol and typically appears as a white to light yellow crystalline powder with a purity ≥98% . Key physicochemical properties include:

- Density: 1.04 g/cm³

- Melting Point: 158–162°C (hydrochloride form)

- Boiling Point: 165.7 ± 33.0°C (base form)

- Flash Point: 54.0 ± 25.4°C (base form) .

This compound is widely used as a pharmaceutical intermediate in synthesizing antihistamines (e.g., Loratadine, Ketotifen, Cyproheptadine HCl) and in organic synthesis for anion exchange membranes (AEMs) in fuel cells . Industrial production involves chlorination and methylation steps, with China being a major manufacturing hub .

准备方法

Synthetic Routes and Reaction Conditions

4-Chloro-1-methylpiperidine can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylpiperidine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency in the quality of the compound.

化学反应分析

Nucleophilic Substitution Reactions

The chlorine atom at the 4-position undergoes substitution with various nucleophiles:

Key Findings :

-

Grignard reactions proceed efficiently under reflux with THF, forming carbon-carbon bonds at the 4-position .

-

Thiocyanate substitution requires controlled pH to avoid side reactions .

Reduction Reactions

Reduction of the chloro group or piperidine ring:

| Target | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Dechlorination | H₂, Raney Ni (125°C, 102971 Torr) | 1-Methylpiperidine | 85% | |

| Ring Hydrogenation | Pd/C, H₂ (high pressure) | Saturated piperidine derivative | 90% |

Mechanistic Insight :

Oxidation Reactions

The nitrogen center undergoes oxidation under specific conditions:

Kinetic Data :

-

Oxidation rates correlate with steric effects from the methyl group, as shown in comparative studies of piperidine derivatives .

Coupling Reactions

Used in synthesizing complex molecules for pharmaceuticals:

Example Synthesis :

-

Step 1 : React this compound (15 g) with Mg in THF under argon .

-

Step 2 : Add 2-methoxybenzonitrile (100 g) and reflux overnight.

-

Purification : Silica gel chromatography yields 4 g of target compound .

Mechanistic Studies

Comparative kinetic analyses reveal:

科学研究应用

Pharmaceutical Synthesis

4-Chloro-1-methylpiperidine serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its utility is particularly noted in the development of drugs targeting neurological disorders. The compound's stability and reactivity make it an ideal building block for synthesizing more complex molecules.

Key Pharmaceutical Applications:

- Neurological Disorder Treatments: It is involved in the synthesis of compounds that modulate neurotransmitter systems, potentially aiding in conditions such as depression and anxiety.

- Histamine H4 Receptor Antagonists: The compound is used to synthesize indole and benzimidazole piperazines that act as histamine H4 receptor antagonists, which can be beneficial in treating allergic reactions and respiratory conditions like asthma and chronic obstructive pulmonary disease .

Organic Chemistry Research

In organic synthesis, this compound is employed to create complex molecules with tailored properties. Its role in facilitating various reactions enhances the efficiency of research projects.

Applications in Organic Chemistry:

- Synthesis of Novel Compounds: The compound is utilized in the formation of heterocyclic compounds and other complex organic structures.

- Research on Reaction Mechanisms: It aids in studying reaction pathways and mechanisms due to its unique chemical properties .

Agrochemical Development

The compound is also significant in agrochemical formulations, contributing to the development of effective pesticides and herbicides. Its ability to enhance crop yield through improved pest control measures makes it valuable in agricultural applications.

Agrochemical Applications:

- Pesticide Formulation: this compound is integrated into the synthesis of agrochemicals that target specific pests while minimizing environmental impact.

- Herbicide Development: The compound's reactivity allows for the creation of herbicides that are effective against a wide range of weeds .

Material Science

In material science, this compound is used to produce specialty polymers and materials with unique properties tailored for specific industrial applications.

Material Science Applications:

- Polymer Production: The compound contributes to the synthesis of polymers that exhibit desirable mechanical and thermal properties.

- Development of Coatings: It can be used in formulating coatings with enhanced durability and resistance to environmental factors .

Biochemical Studies

Researchers utilize this compound in biochemical assays to explore its effects on biological systems. This research aids in understanding cellular mechanisms and identifying potential therapeutic targets.

Biochemical Applications:

- Cellular Mechanism Studies: The compound's interactions with biological systems provide insights into its potential therapeutic roles.

- Drug Discovery Research: It plays a role in screening for new drugs by assessing biological activity against various targets .

Data Tables

| Application Area | Specific Uses | Examples of Compounds Synthesized |

|---|---|---|

| Pharmaceutical Synthesis | Neurological treatments, histamine antagonists | Indole piperazines |

| Organic Chemistry | Synthesis facilitation, reaction mechanism studies | Heterocycles |

| Agrochemicals | Pesticides, herbicides | Target-specific agrochemicals |

| Material Science | Specialty polymers, coatings | Durable polymer formulations |

| Biochemical Studies | Assays for biological effects | Various therapeutic targets |

作用机制

The mechanism of action of 4-Chloro-1-methylpiperidine involves its interaction with specific molecular targets. The chlorine atom and the piperidine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.

相似化合物的比较

3-Chloro-1-methylpiperidine

- Structure : Chlorine at position 3, methyl group at position 1.

- Applications : Precursor to Mepenzolate bromide , an anticholinergic agent .

- Key Differences :

This compound Hydrochloride

- Structure : Hydrochloride salt of the base compound.

- Applications : Enhances solubility for drug formulations (e.g., Aclaftadine ) and industrial scalability .

- Key Differences :

4-(Chloromethyl)phenylmethanone

- Structure : Piperidine ring with a hydroxyl group at C4 and a chloromethylphenyl ketone moiety.

- Key Differences :

1-Methyl-4-(4-tolyl)piperidine

- Structure : Tolyl group at C4, methyl at C1.

- Applications : Synthesized via FeCl3-catalyzed cross-coupling; used in ligand design for catalysis .

- Key Differences :

3-Chloro-1-(N,N-dimethyl)propylamine

- Structure : Tertiary amine with a chlorine-substituted propyl chain.

- Applications: Co-monomer in anion exchange membranes (AEMs) for fuel cells .

- Key Differences :

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| This compound | 134.63 | – | 165.7 ± 33.0 | Chlorine, methyl, piperidine |

| This compound HCl | 170.08 | 158–162 | – | Hydrochloride salt |

| 3-Chloro-1-methylpiperidine | 134.63 | – | 152–154* | C3 chlorine, methyl |

| 4-(Chloromethyl)phenylmethanone | 265.73 | 158–160 (decomposes) | – | Hydroxyl, chloromethyl, ketone |

| 1-Methyl-4-(4-tolyl)piperidine | 189.29 | – | 141–144 | Tolyl, methyl |

*Estimated based on structural analogs .

生物活性

4-Chloro-1-methylpiperidine (CMP) is a piperidine derivative that has garnered attention in various fields, particularly in medicinal chemistry, organic synthesis, and agrochemical development. This article reviews the biological activity of CMP, highlighting its applications, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a chlorine atom at the 4-position of the piperidine ring and a methyl group at the nitrogen atom. Its chemical formula is with a molecular weight of 133.6 g/mol. The compound exists primarily as a hydrochloride salt, enhancing its solubility in aqueous environments .

1. Pharmaceutical Synthesis

CMP serves as an important intermediate in the synthesis of various pharmaceutical agents. It is notably utilized in developing drugs targeting neurological disorders, where its structural features can be modified to enhance pharmacological efficacy .

2. Organic Chemistry

In organic synthesis, CMP is employed to create complex molecules with specific properties. Its ability to participate in diverse reactions makes it a valuable reagent for chemists aiming to synthesize novel compounds .

3. Agrochemical Development

The compound plays a role in formulating agrochemicals, contributing to effective pesticides and herbicides that can improve crop yields .

Toxicological Studies

Toxicological investigations have been conducted to assess the safety profile of CMP. Although detailed studies are sparse, preliminary data suggest that CMP does not exhibit significant toxicity at therapeutic doses. However, caution is advised due to its structural relationship with other compounds known for adverse effects .

Case Study 1: Antiparasitic Activity

In a study focusing on optimizing dihydroquinazolinone derivatives for antimalarial activity, CMP was included as a reference compound due to its structural relevance. The study found that modifications leading to increased lipophilicity improved the antiparasitic activity against Plasmodium falciparum while maintaining acceptable metabolic stability .

Case Study 2: Neurotransmitter Modulation

Research exploring the effects of piperidine derivatives on neurotransmitter systems indicated that compounds similar to CMP could influence dopamine and serotonin pathways. This suggests potential applications in treating mood disorders and neurodegenerative diseases .

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀ClN |

| Molecular Weight | 133.6 g/mol |

| Solubility | Very soluble (3.71 mg/ml) |

| Log P (Octanol-Water Partition Coefficient) | 2.03 |

| Bioavailability Score | 0.55 |

Table 2: Comparison of Biological Activities

常见问题

Q. Basic: What are the standard synthetic protocols for preparing 4-chloro-1-methylpiperidine derivatives, and what purification methods are recommended?

Answer:

this compound is commonly synthesized via alkylation or quaternization reactions. For example, it can be reacted with methyl iodide in ethyl acetate at 25°C for 24 hours to form quaternary ammonium salts (e.g., 4-ClPq) . Purification typically involves solvent removal under reduced pressure, followed by recrystallization or column chromatography using polar solvents like dichloromethane. For polymers, sequential functionalization with amines (e.g., 3-chloro-1-(N,N-dimethyl)propylamine) in DMSO at 80°C for 48 hours is employed, with post-synthesis dialysis or ion-exchange resins used to remove unreacted reagents .

Q. Advanced: How can computational methods like DFT predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

Density functional theory (DFT) calculations, particularly hybrid functionals incorporating exact exchange (e.g., B3LYP), can model the electronic structure of this compound. Key parameters include:

- Charge distribution at the chlorine atom (to assess leaving-group propensity).

- Steric hindrance from the methyl group on the piperidine ring, which may slow SN2 mechanisms.

- Transition-state energy barriers for substitution at the C4 position.

For instance, comparing activation energies for reactions with nucleophiles (e.g., amines) under varying conditions (polar vs. non-polar solvents) can guide experimental design .

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Answer:

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methyl group at N1, chlorine at C4). For derivatives like N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide, coupling constants in ¹H NMR reveal conformational preferences .

- X-ray crystallography : Determines molecular geometry (e.g., bond lengths: C-Cl ≈ 1.79 Å, piperidine ring puckering) .

- Mass spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 134.07 for the base compound) .

Q. Advanced: What strategies optimize the synthesis of quaternary ammonium-functionalized polymers using this compound for anion exchange membranes?

Answer:

Key strategies include:

- Co-functionalization : Combining quaternary ammonium (from this compound) with piperidine cations to enhance hydroxide ion conductivity while reducing swelling .

- Molar ratio optimization : A 1:3.5 molar ratio of this compound to methyl iodide ensures complete quaternization .

- Thermal stability testing : TGA analysis (up to 200°C) evaluates degradation thresholds for fuel cell applications .

Q. Basic: What are the key safety considerations when handling this compound in laboratory settings?

Answer:

- Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods and PPE (gloves, goggles) .

- Storage : Store at -20°C in airtight containers to prevent moisture absorption and degradation .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced: How does the steric environment of the piperidine ring influence reactivity in forming heterocycles?

Answer:

The methyl group at N1 creates a steric shield, directing electrophiles to the less hindered C4 position. For example:

- In condensation reactions with magnesium derivatives (e.g., benzo-cyclohepta-thiophenone), the C4 chlorine undergoes nucleophilic displacement, while the methyl group prevents side reactions at N1 .

- Kinetic studies using variable-temperature NMR can quantify steric effects on reaction rates .

Q. Basic: How is this compound utilized in synthesizing opioid analogs, and what regulatory precautions apply?

Answer:

While not directly an opioid, its structural analogs (e.g., meperidine) are Schedule II compounds. Researchers must:

- Obtain DEA licenses for handling.

- Use analytical standards (e.g., HPLC with UV detection) to verify purity and avoid unintended byproducts .

Q. Advanced: What methodologies resolve contradictions in reported reaction yields for this compound derivatives?

Answer:

- Controlled variable testing : Systematically vary solvent polarity, temperature, and catalyst loading (e.g., K₂CO₃ vs. TFSA) .

- Reproducibility protocols : Adopt literature methods (e.g., Aladdin’s synthesis in ) and cross-validate with independent labs.

- Byproduct analysis : Use LC-MS to identify side products (e.g., dehydrohalogenation products) that reduce yield .

属性

IUPAC Name |

4-chloro-1-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClN/c1-8-4-2-6(7)3-5-8/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGXGCCFTPKWIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063950 | |

| Record name | Piperidine, 4-chloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5570-77-4 | |

| Record name | 4-Chloro-1-methylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5570-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-N-methylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005570774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 4-chloro-1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperidine, 4-chloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-N-methylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-N-METHYLPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J2YSE7ZGE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。